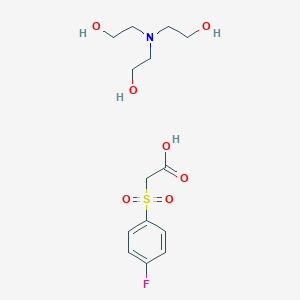

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate, also known as THAFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THAFA is a quaternary ammonium salt that is synthesized through a simple and efficient method.

Mecanismo De Acción

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate inhibits PKC activity by binding to the regulatory domain of the enzyme, which prevents its translocation to the cell membrane and subsequent activation. This mechanism of action is unique compared to other PKC inhibitors, which typically target the catalytic domain of the enzyme. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to be highly selective for PKC, with minimal off-target effects on other kinases.

Efectos Bioquímicos Y Fisiológicos

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. In cancer cells, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit cell growth and induce apoptosis through the inhibition of PKC activity. In diabetic models, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to improve insulin sensitivity and glucose uptake by modulating the activity of PKC in skeletal muscle and adipose tissue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has several advantages for lab experiments, including its high selectivity for PKC, reversible inhibition of enzyme activity, and simple synthesis method. However, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Additionally, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate may not be suitable for studying the role of PKC isoforms that are not regulated by the regulatory domain.

Direcciones Futuras

There are several future directions for Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate research, including the development of more potent and selective PKC inhibitors, the exploration of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate's potential as a therapeutic agent for cancer and diabetes, and the investigation of its effects on other cellular processes beyond PKC regulation. Additionally, the use of Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate in combination with other PKC inhibitors or chemotherapy agents may enhance its therapeutic efficacy and reduce potential toxicity. Overall, Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate is a promising compound that has the potential to advance our understanding of PKC regulation and its role in disease pathogenesis.

Métodos De Síntesis

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate can be synthesized through a one-step reaction between 4-fluorophenylsulfonylacetate and tris-(2-hydroxyethyl)amine in the presence of a base catalyst. The reaction is carried out in anhydrous acetonitrile at room temperature, and the product is obtained in high yield and purity. The synthesis method is simple, efficient, and cost-effective, making Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate a promising candidate for large-scale production.

Aplicaciones Científicas De Investigación

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been widely used in scientific research due to its ability to selectively and reversibly inhibit the activity of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and cardiovascular diseases. Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a valuable tool for studying the role of PKC in disease pathogenesis.

Propiedades

Número CAS |

102582-92-3 |

|---|---|

Nombre del producto |

Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |

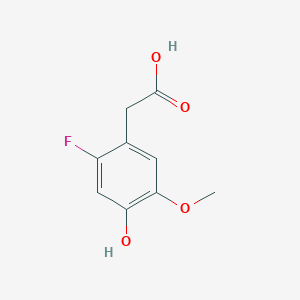

Fórmula molecular |

C14H22FNO7S |

Peso molecular |

367.39 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-fluorophenyl)sulfonylacetic acid |

InChI |

InChI=1S/C8H7FO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |

Clave InChI |

WTTBAZUHLKDGJP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |

SMILES canónico |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |

Sinónimos |

4-fluorophenylsulfonylacetic acid tris(2-hydroxyethylammonium) FPS-THEA tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)